Stearyltriphenylphosphonium Bromide
Overview
Description
Stearyltriphenylphosphonium Bromide is a chemical compound with the molecular formula C36H52BrP . It is also known by other names such as Octadecyl(triphenyl)phosphonium bromide .
Molecular Structure Analysis
The molecular structure of Stearyltriphenylphosphonium Bromide consists of 36 carbon atoms, 52 hydrogen atoms, 1 bromine atom, and 1 phosphorus atom . The average mass is 595.676 Da and the monoisotopic mass is 594.299011 Da .Scientific Research Applications
Anticholinergic Effects in Parasitic Treatment
Stearyltriphenylphosphonium bromide has been studied for its effects on the cholinergic nervous system of Schistosoma mansoni, a parasitic worm. Research indicates that certain phosphonium salts, including hexyltriphenylphosphonium bromide, exhibit strong anticholinergic effects, impacting the motility of these parasites (McAllister et al., 1980).
Role in Organic Synthesis
In organic chemistry, hexyltriphenylphosphonium bromide has been used as a bifunctional promoter in a chemoselective three-component reaction. This reaction involves the synthesis of biologically interesting products under environmentally benign conditions (Bahrami et al., 2021).
Corrosion Inhibition
Cetyltriphenylphosphonium bromide, a similar compound, has been investigated as a corrosion inhibitor for C-steel in acidic solutions. It forms a barrier layer film on the metal, protecting it from acid attack (Wanees, 2016).
Synthesis and Reactions in Chemistry
Stearyltriphenylphosphonium bromide and related compounds are significant in the synthesis and reaction mechanisms in organic chemistry. For instance, the synthesis and reactions of allenic phosphonium salts and ylides have been explored, providing insights into complex chemical processes (Ratts & Partos, 1969).
Antibacterial Applications
A composite involving a variant, tetradecyltriphenylphosphonium bromide, demonstrated synergistic antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. This highlights its potential application in graphene-based antibacterial solutions (Cai et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, Triphenylphosphonium bromide, indicates that it is hazardous. It may cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
octadecyl(triphenyl)phosphanium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-37(34-27-20-17-21-28-34,35-29-22-18-23-30-35)36-31-24-19-25-32-36;/h17-25,27-32H,2-16,26,33H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZVCQADHJCNDL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52BrP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stearyltriphenylphosphonium Bromide | |
CAS RN |
42036-79-3 | |
Record name | Phosphonium, octadecyltriphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42036-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.